(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a fluorenylmethyl group attached to a pyrrolidin-3-ylcarbamate moiety. This compound is often used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate typically involves the reaction of (S)-pyrrolidin-3-amine with (9H-Fluoren-9-yl)methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamines.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The fluorenylmethyl group provides steric hindrance, which can protect reactive sites on molecules during chemical reactions. This protection is crucial in multi-step synthesis processes, where selective reactions are required.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate is unique due to its specific structure, which combines the stability of the fluorenylmethyl group with the reactivity of the pyrrolidin-3-ylcarbamate moiety. This combination makes it particularly useful as a protecting group in organic synthesis and as a tool in biochemical research.
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,21,22)/t13-/m0/s1 |
InChI Key |
QWZBVHPYOLIGBQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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